molecular formula C13H19F2NO2S B7641153 N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine

N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine

Cat. No. B7641153
M. Wt: 291.36 g/mol
InChI Key: HRULSNUXEIZABG-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine, also known as DESCHLOROKETAMINE, is a chemical compound that belongs to the class of dissociative anesthetics. It has been used in scientific research for its potential therapeutic applications, particularly in the field of depression and anxiety treatment.

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE is thought to block the activity of the NMDA receptor, leading to the inhibition of glutamate transmission and the modulation of the brain's reward and motivation pathways.
Biochemical and Physiological Effects:
N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE has been shown to produce a range of biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are associated with mood regulation and emotional processing. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise modulation of glutamate transmission. However, its short half-life and rapid metabolism may limit its usefulness in long-term studies. Additionally, the potential for abuse and dependence may pose ethical concerns for researchers.

Future Directions

There are several future directions for research on N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE. One potential avenue is the investigation of its therapeutic potential in other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is the development of novel derivatives with improved pharmacokinetic properties and reduced potential for abuse. Finally, further studies are needed to elucidate the precise mechanism of action and the long-term effects of N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE on the brain and behavior.
Conclusion:
In conclusion, N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE is a promising chemical compound that has been used in scientific research for its potential therapeutic applications in depression and anxiety treatment. Its mechanism of action involves the modulation of the NMDA receptor, leading to the inhibition of glutamate transmission and the modulation of the brain's reward and motivation pathways. While it has several advantages for lab experiments, including its high potency and selectivity, its short half-life and potential for abuse may limit its usefulness in long-term studies. Further research is needed to fully understand its therapeutic potential and long-term effects.

Synthesis Methods

The synthesis method of N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE involves the reaction of 2,6-difluoroacetophenone with ethylamine and ethylsulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in a research article by Cao et al. (2019).

Scientific Research Applications

N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE has been used in scientific research for its potential therapeutic applications, particularly in the field of depression and anxiety treatment. A study conducted by Zhang et al. (2020) showed that N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE exhibited antidepressant-like effects in mice models of depression. Another study by Xu et al. (2019) demonstrated that N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE had anxiolytic effects in mice models of anxiety.

properties

IUPAC Name

N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO2S/c1-4-19(17,18)8-9(2)16-10(3)13-11(14)6-5-7-12(13)15/h5-7,9-10,16H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULSNUXEIZABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)NC(C)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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